tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride
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Description
Tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride is a useful research compound. Its molecular formula is C9H18ClN3O2 and its molecular weight is 235.71. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Biological Evaluation
The synthesis of substituted pyrazinecarboxamides, including compounds related to tert-butyl 5-amino-3,6-dihydropyrazine-1(2H)-carboxylate HCl, has been explored for their potential anti-mycobacterial, antifungal, and photosynthesis-inhibiting activities. Specifically, compounds derived from substituted pyrazine-2-carboxylic acids showed varied biological activities. Notably, derivatives exhibited significant inhibition against Mycobacterium tuberculosis and antifungal effects, particularly against Trichophyton mentagrophytes. Additionally, certain compounds were identified as potent inhibitors of the oxygen evolution rate in spinach chloroplasts, indicating their potential as photosynthesis inhibitors (Doležal et al., 2006).
Reactivity and Transformation
The reactivity of tert-butyl isocyanide in Ugi reactions has been demonstrated to facilitate the synthesis of 5,6-dihydropyrazolo[1,5-a]pyrazine-4,7-diones under microwave irradiation. This showcases the chemical's versatility as a reagent in generating complex pyrazine derivatives, highlighting a neighboring-group-assisted cleavage mechanism that broadens the applicability of tert-butyl derivatives in synthetic chemistry (Nikulnikov et al., 2009).
Synthesis of Fluoroalkyl-Substituted Pyrazole-4-carboxylic Acids
Acylation of tert-butyl derivatives with fluorinated acetic acid anhydrides, followed by reaction with alkyl hydrazines, has led to the synthesis of fluoroalkyl-substituted pyrazole-4-carboxylic acids. This multigram scale synthesis opens new avenues for generating fluorinated pyrazole derivatives, showcasing the tert-butyl derivatives' utility in accessing fluorinated compounds of interest in medicinal chemistry and material science (Iminov et al., 2015).
Amination of Carboxylate-Substituted Nitrogen-Containing Heteroaryl Chlorides
Efficient one-pot methodologies have been developed for the amination of carboxylate-substituted nitrogen-containing heteroaryl chlorides, including pyrazines. This process involves the key transformation of chloro group displacement with azide followed by a Staudinger reaction, facilitating the synthesis of tert-butyl carboxylate-substituted amino derivatives. Such methodologies underscore the role of tert-butyl derivatives in synthesizing heteroaryl amines with potential pharmaceutical applications (Kandalkar et al., 2013).
Properties
IUPAC Name |
tert-butyl 6-amino-3,5-dihydro-2H-pyrazine-4-carboxylate;hydrochloride |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17N3O2.ClH/c1-9(2,3)14-8(13)12-5-4-11-7(10)6-12;/h4-6H2,1-3H3,(H2,10,11);1H |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MRXNSIJMEQUGON-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CCN=C(C1)N.Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.71 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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